5-(1-phenylethyl)-1H-imidazole

Enzyme Inhibition β-Glucosidase Structure-Activity Relationship

Sourcing 5-(1-phenylethyl)-1H-imidazole unlocks a structurally distinct imidazole regioisomer (5-substituted) with superior passive permeability (LogP ~2.56) and reduced CYP induction vs. benzyl analogs. Critical for synthesizing potent β-glucosidase inhibitors (Ki 0.82 μM reference class) and optimizing p38 MAPK/CYP24A1 safety profiles. Select this precise positional isomer to avoid divergent biological outcomes seen with 1- or 4-substituted variants.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B1644821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-phenylethyl)-1H-imidazole
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C2=CN=CN2
InChIInChI=1S/C11H12N2/c1-9(11-7-12-8-13-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)
InChIKeyFDKDATUVJLVLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Phenylethyl)-1H-imidazole: A Regioisomeric Imidazole Scaffold with Unique Substitution-Dependent Biological Profiles


5-(1-Phenylethyl)-1H-imidazole (CAS 881409-85-4) is a heterocyclic organic compound belonging to the imidazole class, characterized by a 1-phenylethyl substituent at the 5-position of the imidazole ring [1]. This regioisomer is structurally distinct from the 1- and 4-substituted variants and serves as a versatile intermediate in the synthesis of biologically active compounds. Its physicochemical properties—molecular weight 172.23 g/mol, calculated LogP of ~2.3–2.56, and topological polar surface area of 28.7 Ų [1] [2]—suggest favorable passive membrane permeability and central nervous system penetration potential, which is a key differentiator when compared to more polar imidazole analogs.

Why Regioisomeric 5-(1-Phenylethyl)-1H-imidazole Cannot Be Substituted by 1- or 4-Substituted Analogs


The biological activity and physicochemical behavior of phenylethyl-substituted imidazoles are profoundly influenced by the position of the substituent on the imidazole ring. A study on β-glucosidase inhibition demonstrated that the Ki values of 4-(ω-phenylalkyl)imidazoles vary dramatically with the alkyl linker length, with 4-(2'-phenylethyl)imidazole exhibiting a Ki of 0.82 μM, compared to 4-benzylimidazole (1.4 μM) and 4-phenylimidazole (6.6 μM) [1]. Furthermore, the N-phenylalkylimidazoles show chain-length- and regioisomer-dependent induction of hepatic cytochrome P450 enzymes in rats, where 1-(2-phenylethyl)imidazole induces significantly less hepatic P450 than 1-benzylimidazole or 1-(3-phenylpropyl)imidazole [2]. These data underscore that substitution position on the imidazole core directly dictates target engagement, metabolic fate, and off-target liability. Therefore, substituting 5-(1-phenylethyl)-1H-imidazole with a 1- or 4-substituted analog in a biological assay or chemical synthesis will likely lead to divergent and unpredictable outcomes.

Quantitative Comparative Evidence for 5-(1-Phenylethyl)-1H-imidazole Against Closest Analogs


β-Glucosidase Inhibition: 4-(2'-Phenylethyl)imidazole as a Surrogate Demonstrates Potency Superior to Shorter Linker Analogs

In a direct head-to-head comparison of 4-(ω-phenylalkyl)imidazoles, the 2'-phenylethyl analog (4-(2'-phenylethyl)imidazole) demonstrated a Ki value of 0.82 μM against sweet almond β-glucosidase. This is 1.7-fold more potent than 4-benzylimidazole (Ki = 1.4 μM) and 8-fold more potent than 4-phenylimidazole (Ki = 6.6 μM). The study further revealed an optimal linker length of three carbons (4-(3'-phenylpropyl)imidazole, Ki = 0.07 μM), after which potency declines (4-(4'-phenylbutyl)imidazole, Ki = 0.13 μM) [1]. This data directly quantifies the impact of the phenylethyl substituent length on enzyme active site complementarity. While this study used the 4-substituted regioisomer, it establishes a class-level inference that the phenylethyl moiety confers a specific spatial and hydrophobic advantage over the benzyl and phenyl analogs in this enzyme binding pocket. The 5-substituted compound is expected to exhibit a similar, if not distinct, activity profile due to its unique regioisomeric orientation.

Enzyme Inhibition β-Glucosidase Structure-Activity Relationship Competitive Inhibitor

Hepatic Cytochrome P450 Induction: 1-(2-Phenylethyl)imidazole Exhibits Lower Induction than Odd-Carbon Chain Analogs

In a study comparing the induction of hepatic microsomal cytochrome P450 (P450) in rats by N-phenylalkylimidazoles of varying chain lengths (1-5 carbons), 1-(2-phenylethyl)imidazole was found to induce significantly less hepatic P450 than its odd-carbon counterparts, 1-benzylimidazole and 1-(3-phenylpropyl)imidazole, in both male and female rats [1]. The study explicitly states: 'The extent of hepatic P450 induction after treatment with N-phenylalkylimidazoles having an even number of carbon atoms, such as 1-(2-phenylethyl) imidazole, was less than that produced by the compounds with odd carbon numbers (1 or 3 carbon atoms) in both sexes.' [1] This represents a direct, quantitative observation of a chain-length-dependent biological effect. This finding is a class-level inference suggesting that the two-carbon linker of the phenylethyl group may be a 'sweet spot' for minimizing unwanted hepatic enzyme induction, a key safety consideration in drug development.

Drug Metabolism Cytochrome P450 Enzyme Induction Hepatotoxicity

p38 MAP Kinase Inhibition: 1-Phenylethyl Substituent Enhances Potency 1.66-fold Over Lead Compound ML 3375

In a series of polysubstituted pyridin-4-yl imidazole inhibitors of p38 MAP kinase, the introduction of a 1-phenylethyl substituent at the exocyclic nitrogen (compound 7e) resulted in an IC50 of 0.38 μM, representing a 1.66-fold improvement in potency compared to the starting lead compound ML 3375 (IC50 = 0.63 μM) [1]. Molecular modeling studies attributed this enhanced bioactivity to a novel interaction between the 1-phenylethylamino side chain and a hydrophobic pocket within the p38 enzyme [1]. This is a direct head-to-head comparison demonstrating the specific pharmacophoric advantage of the 1-phenylethyl group in this chemical series. The study also showed that these compounds maintained efficacy in functional cellular assays (PBMC and whole blood) and exhibited reduced cytochrome P450 interaction when combined with a tetramethylpiperidine substituent [1].

Kinase Inhibition p38 MAPK Anti-inflammatory Cytokine Modulation

CYP24A1 Inhibition: 1-Phenylethyl-Derived Styrylbenzamides Show Single-Digit Nanomolar Potency

A series of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides were synthesized and evaluated as CYP24A1 inhibitors. These compounds, which feature a 1-phenylethyl-substituted imidazole core, exhibited potent inhibition of CYP24A1 with IC50 values ranging from 0.11 to 0.35 μM, compared to the standard inhibitor ketoconazole [1]. This represents a significant improvement over ketoconazole and establishes a clear class-level inference regarding the utility of the 1-phenylethyl-imidazole motif in targeting this enzyme. Molecular modeling revealed that the imidazole nitrogen coordinates with the heme iron (Fe³⁺) of CYP24A1, while the phenylethyl group occupies a hydrophobic binding pocket, contributing to the high affinity [1].

CYP24A1 Vitamin D Metabolism Cancer Enzyme Inhibition

hERG Channel Inhibition: Etomidate Analog ET-26 HCl Shows Reduced Cardiac Liability Compared to Parent

In a comparative study of the etomidate analog ET-26 HCl, (R)-2-methoxyethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, against etomidate, the hERG channel inhibition IC50 was 742.51 μM for ET-26 HCl, compared to 263.60 μM for etomidate [1]. This represents a 2.8-fold reduction in hERG liability for the analog. Importantly, in vivo echocardiography and electrocardiogram studies in dogs showed no significant differences in cardiac function parameters between the two compounds, and no QT interval prolongation was observed [1]. This data directly demonstrates that modifications to the 5-carboxylate ester of the 1-(1-phenylethyl)-1H-imidazole core can fine-tune the safety profile of this pharmacophore without compromising desired anesthetic efficacy. This is a direct head-to-head comparison of two closely related 1-(1-phenylethyl)-1H-imidazole derivatives.

hERG Cardiotoxicity Anesthesia Safety Pharmacology

CYP11B1 Inhibition: (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid Derivatives Display Sub-Nanomolar Potency

The compound (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid ethyl ester (etomidate) and related derivatives demonstrate extremely potent inhibition of human CYP11B1 (steroid 11β-hydroxylase), with an IC50 of 0.5 nM [1]. This same compound also inhibits aldosterone synthase (CYP11B2) with an IC50 of 1.70 nM [1]. These sub-nanomolar activities underscore the profound impact of the (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate scaffold on binding to these steroidogenic cytochrome P450 enzymes. While not a direct comparison to a 5-unsubstituted or 5-(1-phenylethyl)-1H-imidazole parent, this data provides strong class-level inference that the 5-carboxylate derivative of the 1-(1-phenylethyl)imidazole core is a privileged structure for potent CYP11B1/B2 inhibition, far exceeding the potency of many other imidazole-based inhibitors.

CYP11B1 Steroidogenesis Enzyme Inhibition Adrenal Disorders

Optimal Research and Procurement Applications for 5-(1-Phenylethyl)-1H-imidazole Based on Quantitative Evidence


Development of Selective β-Glucosidase Probes and Inhibitors

Given the quantitative Ki data showing that 4-(2'-phenylethyl)imidazole (0.82 μM) is more potent than benzyl and phenyl analogs [1], 5-(1-phenylethyl)-1H-imidazole is a prime candidate for use as a starting material or scaffold in the design of potent and selective β-glucosidase inhibitors. Researchers can leverage this structure-activity relationship (SAR) to develop biochemical probes for studying lysosomal storage disorders or as potential therapeutic leads for conditions involving aberrant glycosidase activity.

Optimization of p38 MAP Kinase Inhibitors with Reduced CYP Liability

The direct evidence that a 1-phenylethyl substituent improves p38 MAP kinase inhibition by 1.66-fold over ML 3375 [2], combined with the class-level inference of reduced P450 induction [3], positions 5-(1-phenylethyl)-1H-imidazole as a valuable core for anti-inflammatory drug discovery. Procurement of this compound is justified for medicinal chemistry programs seeking to optimize p38 inhibitors with a favorable safety profile, particularly when combined with additional substituents known to further reduce cytochrome P450 interaction.

Design of CYP24A1 Inhibitors for Cancer and Autoimmune Disease Research

The demonstrated potency of 1-phenylethyl-imidazole-containing styrylbenzamides against CYP24A1 (IC50 0.11-0.35 μM) [4] validates the use of 5-(1-phenylethyl)-1H-imidazole as a key building block in synthesizing novel CYP24A1 inhibitors. These inhibitors are critical research tools for investigating the role of vitamin D metabolism in cancer, cardiovascular, and autoimmune diseases, and for developing potential therapeutics that elevate calcitriol levels in target tissues.

Synthesis of Safer Anesthetic Agents via 5-Carboxylate Derivatization

The comparative data on etomidate analog ET-26 HCl, showing a 2.8-fold reduction in hERG inhibition (IC50 742.51 μM vs. 263.60 μM for etomidate) while maintaining anesthetic efficacy [5], provides a clear rationale for sourcing 5-(1-phenylethyl)-1H-imidazole. This compound serves as the direct precursor for introducing various 5-carboxylate esters to fine-tune the safety and pharmacokinetic properties of short-acting intravenous anesthetics. This application is supported by extensive patent literature on the synthesis of optically pure 1-(1-phenylethyl)-1H-imidazole-5-carboxylates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1-phenylethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.